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Compound of Interest

Compound Name: Pentamagnesium digallide

Cat. No.: B14722475 Get Quote

For researchers, scientists, and professionals in materials science and alloy development, this

guide offers an objective comparison of the structural, mechanical, and electronic properties of

the Mg5Ga2 intermetallic compound against other notable magnesium-based intermetallics.

The data presented herein is derived from Density Functional Theory (DFT) simulations,

providing a theoretical yet powerful lens to evaluate their potential performance in various

applications.

This comparative analysis delves into the calculated properties of Mg5Ga2 alongside

prominent intermetallics from the Mg-Al, Mg-Zn, and Mg-Rare Earth (RE) systems. By

presenting quantitative data in a clear, tabular format and outlining the computational

methodology, this guide aims to facilitate informed decisions in the selection and design of

magnesium alloys with tailored properties.

Comparative Analysis of Calculated Properties
The following table summarizes key quantitative data obtained from DFT simulations for

Mg5Ga2 and a selection of other magnesium intermetallics. These properties are crucial

indicators of the stability, stiffness, and ductility of the materials.
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Intermeta
llic Phase

Crystal
Structure

Formatio
n
Enthalpy
(eV/atom)

Bulk
Modulus
(B) (GPa)

Shear
Modulus
(G) (GPa)

Young's
Modulus
(E) (GPa)

Pugh's
Ratio
(B/G)

Mg5Ga2
Orthorhom

bic (Ibam)
-0.112[1][2] 35.8[2] 21.5[2] 54.9[2] 1.67[2]

Mg17Al12
Cubic (I-

43m)
-0.133[3] 42.3[3] 26.9[3] 68.2[3] 1.57[3]

MgZn2
Hexagonal

(P63/mmc)
-0.101[4] 56.9[5] 33.5[5] 85.9[5] 1.70[5]

Mg2Ca
Orthorhom

bic (Pnma)
-0.088[6] 23.6[6] 14.5[6] 37.6[6] 1.63[6]

Mg-3Ho

(solid

solution)

Hexagonal

(P63/mmc)
N/A 38.2 16.1 41.6 2.37

Mg-3Er

(solid

solution)

Hexagonal

(P63/mmc)
N/A 38.5 16.3 42.1 2.36

Mg-3Tb

(solid

solution)

Hexagonal

(P63/mmc)
N/A 38.4 16.2 41.9 2.37

Mg-3Dy

(solid

solution)

Hexagonal

(P63/mmc)
N/A 38.6 16.4 42.3 2.35

Note: The properties for Mg-RE solid solutions are included to provide a baseline for the effect

of rare earth elements on magnesium's mechanical properties.

Key Insights from the DFT Data
The DFT calculations reveal several key characteristics of Mg5Ga2 in comparison to its

counterparts:
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Thermodynamic Stability: With a negative formation enthalpy of -0.112 eV/atom, Mg5Ga2 is

a stable intermetallic compound.[1][2] Its stability is comparable to that of MgZn2 but slightly

less than that of Mg17Al12.[3][4]

Mechanical Properties: Mg5Ga2 exhibits a moderate bulk modulus of 35.8 GPa and a

Young's modulus of 54.9 GPa, suggesting a moderate stiffness.[2] In comparison, MgZn2

shows significantly higher stiffness, while Mg2Ca is considerably softer.[5][6]

Ductility: The Pugh's ratio (B/G) is a common indicator of a material's ductility, with a value

greater than 1.75 generally suggesting ductile behavior. Mg5Ga2 has a Pugh's ratio of 1.67,

indicating a more brittle nature compared to MgZn2 (1.70).[2][4] The Mg-RE solid solutions

exhibit significantly higher Pugh's ratios, highlighting the ductilizing effect of these elements.

Experimental Protocols: A DFT Simulation Workflow
The data presented in this guide is derived from first-principles calculations based on Density

Functional Theory (DFT). A typical workflow for such simulations is illustrated in the diagram

below.
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Computational Setup

Calculation Steps

Calculated Properties

Analysis

Define Crystal Structure
(e.g., Mg5Ga2, Ibam)

Select Pseudopotentials
(e.g., PAW)

Choose Exchange-Correlation Functional
(e.g., GGA-PBE)

Set Plane-Wave Cutoff Energy

Define k-point Mesh
(Brillouin Zone Sampling)

Geometry Optimization
(Relax atomic positions and lattice parameters)

Self-Consistent Field (SCF) Calculation
(Solve Kohn-Sham equations)

Property Calculations

Structural Properties
(Lattice parameters, Volume)

Thermodynamic Stability
(Formation Enthalpy)

Mechanical Properties
(Elastic Constants, Moduli)

Electronic Properties
(Density of States, Band Structure)

Post-processing and Analysis

Comparison with other Intermetallics

Click to download full resolution via product page

Caption: A typical workflow for DFT simulations of intermetallic compounds.
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The specifics of the DFT calculations cited in this guide generally involve the following:

Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used software for

these types of calculations.

Method: The projector augmented-wave (PAW) method is often employed to describe the

interaction between ions and valence electrons.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Ernzerhof (PBE) functional is a standard choice for metallic systems.[2]

Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) is used to

ensure the convergence of the total energy.

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of

the k-point mesh is chosen to ensure the convergence of the calculations.

Geometry Optimization: The atomic positions and lattice parameters of the crystal structures

are fully relaxed until the forces on the atoms are below a certain threshold (e.g., 0.01 eV/Å).

Elastic Constants Calculation: The elastic constants are typically calculated by applying a set

of small strains to the equilibrium crystal structure and calculating the resulting stress tensor.

Conclusion
DFT simulations provide a powerful framework for the comparative assessment of intermetallic

compounds. The data presented here indicates that Mg5Ga2 is a stable intermetallic with

moderate stiffness and a tendency towards brittle behavior. In comparison to other common

magnesium intermetallics, it does not exhibit the superior stiffness of MgZn2 nor the enhanced

ductility suggested by the addition of rare earth elements. This guide serves as a foundational

resource for researchers, offering a snapshot of the theoretical performance of Mg5Ga2 and

highlighting the utility of computational methods in the strategic design of advanced

magnesium alloys. Further experimental validation is essential to confirm these theoretical

predictions and to fully elucidate the potential of Mg5Ga2 in practical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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